molecular formula C13H20ClNO2 B8457770 tert-Butylbenzylglycinatehydrochloride

tert-Butylbenzylglycinatehydrochloride

Cat. No.: B8457770
M. Wt: 257.75 g/mol
InChI Key: UPIWJJPDQGQPNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butylbenzylglycinate hydrochloride is a synthetic organic compound characterized by a glycine backbone substituted with a tert-butyl group and a benzyl moiety, stabilized as a hydrochloride salt. These analogs are frequently utilized in pharmaceutical synthesis and material science due to their stability, solubility, and reactivity .

Properties

Molecular Formula

C13H20ClNO2

Molecular Weight

257.75 g/mol

IUPAC Name

tert-butyl 2-(benzylamino)acetate;hydrochloride

InChI

InChI=1S/C13H19NO2.ClH/c1-13(2,3)16-12(15)10-14-9-11-7-5-4-6-8-11;/h4-8,14H,9-10H2,1-3H3;1H

InChI Key

UPIWJJPDQGQPNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNCC1=CC=CC=C1.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs from the evidence share key features:

  • tert-Butyl group : Enhances steric bulk and metabolic stability.
  • Benzyl or aromatic substituents : Influence lipophilicity and binding affinity.
  • Hydrochloride salt : Improves aqueous solubility and crystallinity.

Table 1: Structural Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
tert-Butylbenzylglycinate hydrochloride* C₁₃H₂₀ClNO₂ 257.76 (calculated) Tert-butyl, benzyl, glycinate, HCl
tert-Butyl 1-benzylazetidin-3-ylcarbamate C₁₅H₂₂N₂O₂ 262.35 Azetidine ring, carbamate, benzyl
tert-Butyl 2-[(cyclopropylmethyl)amino]acetate HCl C₁₁H₂₂ClNO₂ 235.75 Cyclopropylmethyl, aminoacetate, HCl
4-Tert-butylphenylhydrazine HCl C₁₀H₁₅ClN₂ 198.69 Phenylhydrazine, tert-butyl, HCl

*Note: Calculated data for tert-Butylbenzylglycinate HCl based on structural analogs.

Research Findings and Key Differentiators

  • Solubility Advantage: Hydrochloride salts (e.g., ) exhibit superior aqueous solubility compared to non-ionic tert-butyl carbamates (), enhancing bioavailability in drug formulations.
  • Synthetic Flexibility : The glycinate backbone in tert-Butylbenzylglycinate HCl allows for easier functionalization than rigid azetidine rings (), broadening its applicability in medicinal chemistry.

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